L-Phenylalanine-4-sulfonyl fluoride hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Phenylalanine-4-sulfonyl fluoride hydrochloride, also known as (S)-2-amino-3-(4-(fluorosulfonyl)phenyl)propanoic acid hydrochloride, is a chemical compound with the molecular formula C9H11ClFNO4S and a molecular weight of 283.7 g/mol . This compound is a derivative of L-phenylalanine, an essential amino acid, and contains a sulfonyl fluoride group, which is known for its reactivity and utility in various chemical and biological applications.
Vorbereitungsmethoden
The synthesis of L-Phenylalanine-4-sulfonyl fluoride hydrochloride typically involves the introduction of a sulfonyl fluoride group to the phenylalanine molecule. One common method is the direct fluorosulfonylation of L-phenylalanine using fluorosulfonyl radicals. This method is efficient and concise, providing a straightforward route to the desired product . Industrial production methods may involve the use of sulfuryl fluoride gas (SO2F2) or other solid reagents such as FDIT and AISF to achieve the fluorosulfonylation .
Analyse Chemischer Reaktionen
L-Phenylalanine-4-sulfonyl fluoride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common reagents used in these reactions include bases (e.g., sodium hydroxide) for hydrolysis and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
L-Phenylalanine-4-sulfonyl fluoride hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of L-Phenylalanine-4-sulfonyl fluoride hydrochloride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl fluoride group acts as an electrophile, reacting with nucleophilic residues (e.g., serine, threonine) in the active site of enzymes, leading to irreversible inhibition . This mechanism is particularly relevant in the inhibition of serine proteases, where the compound forms a covalent bond with the active site serine residue, blocking the enzyme’s activity .
Vergleich Mit ähnlichen Verbindungen
L-Phenylalanine-4-sulfonyl fluoride hydrochloride can be compared with other sulfonyl fluoride-containing compounds, such as:
4-(2-Aminoethyl)-benzenesulfonyl fluoride: Another serine protease inhibitor with a similar mechanism of action.
Sulfonyl Chlorides: These compounds are similar in structure but contain a sulfonyl chloride group instead of a sulfonyl fluoride group.
The uniqueness of this compound lies in its specific structure, which combines the properties of L-phenylalanine with the reactivity of the sulfonyl fluoride group, making it a valuable tool in both chemical and biological research.
Eigenschaften
CAS-Nummer |
1184173-04-3 |
---|---|
Molekularformel |
C9H11ClFNO4S |
Molekulargewicht |
283.70 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(4-fluorosulfonylphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H10FNO4S.ClH/c10-16(14,15)7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m0./s1 |
InChI-Schlüssel |
XLHBKVQKRDVYRG-QRPNPIFTSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)S(=O)(=O)F.Cl |
Kanonische SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)S(=O)(=O)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.